Hydrogen-Bond Donor Capacity and TPSA Differentiate Target Compound from the Co-Formular Opioid Benzylfentanyl
The target compound possesses exactly one hydrogen-bond donor (the primary alcohol proton on the 4-hydroxymethylpiperidine group), yielding a computed TPSA of 26.71 Ų, compared to benzylfentanyl (CAS 1474-02-8), which has zero HBD and a lower TPSA of 23.6 Ų . This HBD difference alters predicted passive membrane permeability and blood-brain barrier penetration according to Lipinski and CNS MPO rules, where an HBD count of 0–1 is optimal for CNS drugs but the presence of a hydroxyl offers a specific handle for prodrug design or metabolic conjugation that is absent in benzylfentanyl . The TPSA difference of 3.11 Ų, while modest, can shift predicted oral absorption fraction in quantitative structure-property relationship (QSPR) models.
| Evidence Dimension | Physicochemical properties: HBD count and TPSA |
|---|---|
| Target Compound Data | HBD = 1; TPSA = 26.71 Ų; HBA = 3; LogP (computed) = 3.41 |
| Comparator Or Baseline | Benzylfentanyl (CAS 1474-02-8): HBD = 0; TPSA = 23.6 Ų; HBA = 2; LogP = 3.44–3.6 |
| Quantified Difference | ΔHBD = +1 (unique hydroxyl); ΔTPSA = +3.11 Ų; ΔHBA = +1 |
| Conditions | Computed values from ChemScne (target) and EvitaChem (benzylfentanyl) technical datasheets, based on PubChem deposition. |
Why This Matters
The presence of a single hydroxyl HBD differentiates this compound for applications requiring metabolic conjugation handles, prodrug strategies, or altered CNS penetration predicted by in silico ADME models.
